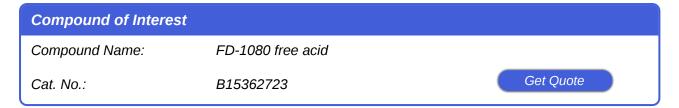


Application Notes and Protocols: Conjugating FD-1080 Free Acid to Antibodies and Peptides

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent conjugation of the near-infrared (NIR-II) fluorescent dye, **FD-1080 free acid**, to antibodies and peptides. The protocols described herein are intended for researchers in life sciences and professionals in drug development who are looking to label biomolecules for applications such as in vivo imaging.

Introduction

FD-1080 is a heptamethine cyanine dye that exhibits excitation and emission in the second near-infrared (NIR-II) window, with an excitation maximum at approximately 1064 nm and an emission maximum around 1080 nm.[1][2] This spectral profile allows for deep tissue imaging with reduced autofluorescence and light scattering, making it an excellent candidate for in vivo imaging studies.[1][2] The "free acid" form of FD-1080 possesses a terminal carboxylic acid group, which can be activated to form a stable amide bond with primary amines present on biomolecules, such as the lysine residues and the N-terminus of antibodies and peptides.

This protocol details a two-step conjugation procedure utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to achieve efficient and stable labeling of antibodies and peptides with FD-1080.

Properties of FD-1080



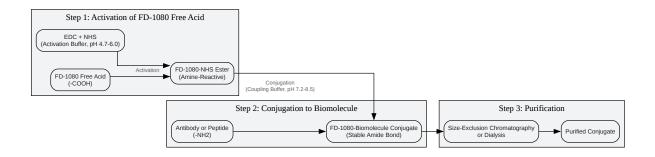
A summary of the key properties of FD-1080 is provided in the table below for easy reference.

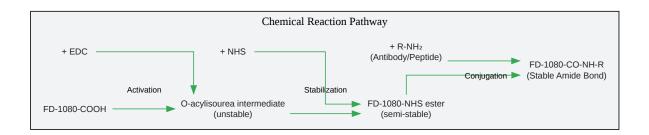
Property	Value	Reference
Excitation Maximum (Ex)	~1064 nm	[1][2]
Emission Maximum (Em)	~1080 nm	[1][2]
Molecular Weight	~743.33 g/mol	[1]
Molecular Formula	C40H39CIN2O6S2	[1]
Quantum Yield (in ethanol)	0.31%	
Quantum Yield (with FBS)	5.94%	

Conjugation Chemistry Overview

The conjugation of **FD-1080 free acid** to primary amines on antibodies or peptides is a two-step process. First, the carboxylic acid group on the FD-1080 molecule is activated using EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS). This reaction forms a semi-stable NHS ester of FD-1080. In the second step, the antibody or peptide is introduced, and the primary amine groups on the biomolecule react with the FD-1080-NHS ester to form a stable amide bond, releasing NHS as a byproduct.







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